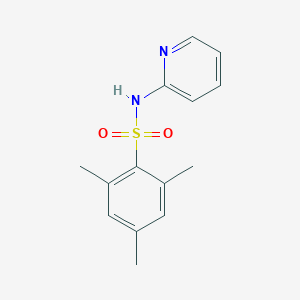![molecular formula C12H18BrNO3S B275214 [(4-Bromo-3-propoxyphenyl)sulfonyl]propylamine](/img/structure/B275214.png)
[(4-Bromo-3-propoxyphenyl)sulfonyl]propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Bromo-3-propoxyphenyl)sulfonyl]propylamine is an organic compound that features a bromine atom, a propoxy group, and a sulfonyl group attached to a phenyl ring, which is further connected to a propylamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3-propoxyphenyl)sulfonyl]propylamine typically involves multiple steps:
Bromination: The starting material, 3-propoxyphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3-propoxyphenol.
Sulfonylation: The brominated product is then subjected to sulfonylation using a sulfonyl chloride derivative in the presence of a base like pyridine to form [(4-Bromo-3-propoxyphenyl)sulfonyl] chloride.
Amination: Finally, the sulfonyl chloride is reacted with propylamine under basic conditions to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Bromo-3-propoxyphenyl)sulfonyl]propylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azido or cyano derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include sulfides.
Applications De Recherche Scientifique
[(4-Bromo-3-propoxyphenyl)sulfonyl]propylamine has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design.
Material Science: It can be used in the development of novel materials with specific properties.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of [(4-Bromo-3-propoxyphenyl)sulfonyl]propylamine depends on its application:
Enzyme Inhibition: It may act by binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular responses.
Comparaison Avec Des Composés Similaires
[(4-Bromo-3-propoxyphenyl)sulfonyl]propylamine can be compared with similar compounds such as:
(4-Bromo-3-propoxyphenyl)sulfonylamine: This compound has a thienylmethyl group instead of a propylamine chain, which may alter its reactivity and applications.
(4-Bromo-3-propoxyphenyl)sulfonylamine: The presence of a bulky tetramethylbutyl group can influence its steric properties and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H18BrNO3S |
|---|---|
Poids moléculaire |
336.25 g/mol |
Nom IUPAC |
4-bromo-3-propoxy-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO3S/c1-3-7-14-18(15,16)10-5-6-11(13)12(9-10)17-8-4-2/h5-6,9,14H,3-4,7-8H2,1-2H3 |
Clé InChI |
OYDFHAFTRPAKSB-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)Br)OCCC |
SMILES canonique |
CCCNS(=O)(=O)C1=CC(=C(C=C1)Br)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275132.png)
![methyl 2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275135.png)
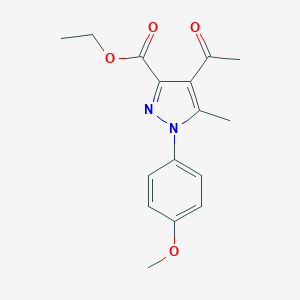
![5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B275144.png)
![9-Phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275146.png)
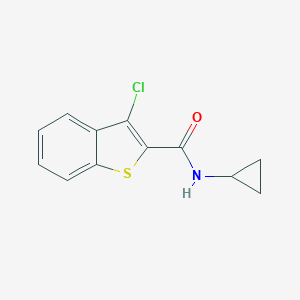
![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide](/img/structure/B275153.png)
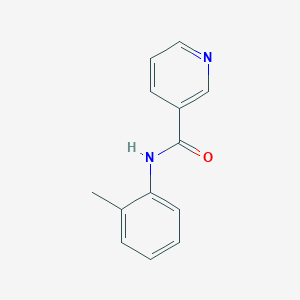
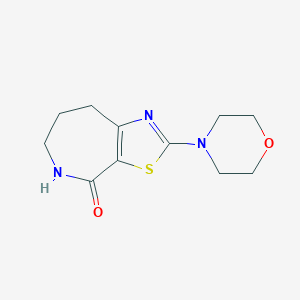
![3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one](/img/structure/B275157.png)
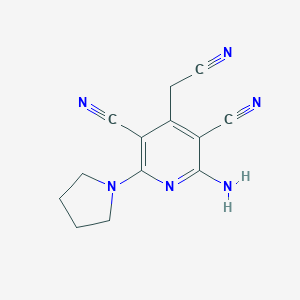
![6-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11-hexaene-14-thione](/img/structure/B275161.png)
![2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-7-methylpyrazolo[3,4-d]pyridazine](/img/structure/B275172.png)
